![molecular formula C27H31NO3 B13432901 1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its ester functional group and its intricate molecular structure, which includes a biphenyl moiety and a phenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid typically involves multiple steps:
Formation of the Biphenyl Intermediate: The synthesis begins with the preparation of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl compound and a boronic acid derivative.
Introduction of the Phenylmethoxy Group: The next step involves the introduction of the phenylmethoxy group through an etherification reaction. This can be done by reacting the biphenyl intermediate with a suitable phenylmethanol derivative in the presence of a strong base.
Carbamate Formation: The final step is the formation of the carbamate ester. This is typically achieved by reacting the intermediate with tert-butyl chloroformate and a suitable amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various carbamate derivatives.
科学研究应用
1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active carbamate moiety. This moiety can then interact with enzymes or receptors, modulating their activity. The biphenyl and phenylmethoxy groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1,1-Dimethylethyl Ester-N-[(1R)-1-(4-methylphenyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
- 1,1-Dimethylethyl Ester-N-[(1R)-1-(4-chlorophenyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
- 1,1-Dimethylethyl Ester-N-[(1R)-1-(4-fluorophenyl)-2-(phenylmethoxy)ethyl] Carbamic Acid
Uniqueness
1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C27H31NO3 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
tert-butyl N-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C27H31NO3/c1-27(2,3)31-26(29)28-25(20-30-19-22-10-6-4-7-11-22)18-21-14-16-24(17-15-21)23-12-8-5-9-13-23/h4-17,25H,18-20H2,1-3H3,(H,28,29)/t25-/m1/s1 |
InChI 键 |
OKXXNOKSUXTNGU-RUZDIDTESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)COCC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)COCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
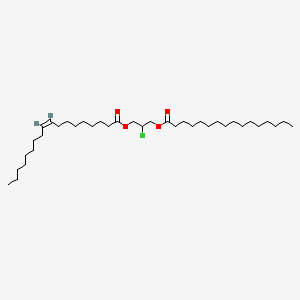
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)

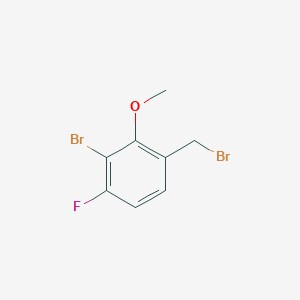
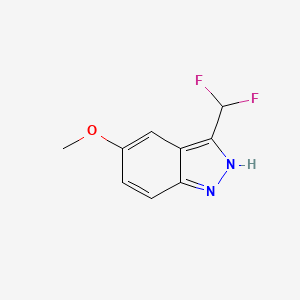

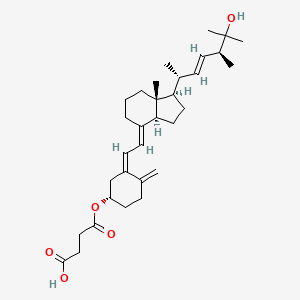
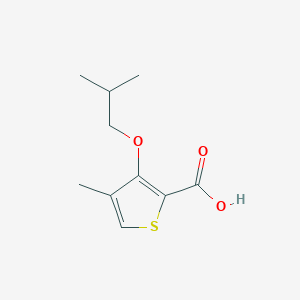

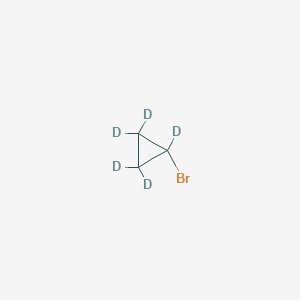
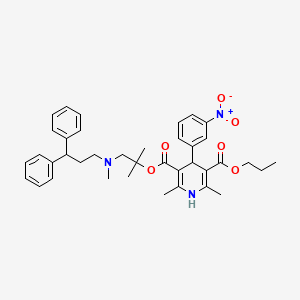
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
